An In-depth Technical Guide to Pyridine-2,4-dicarbonitrile (CAS 29181-50-8)
An In-depth Technical Guide to Pyridine-2,4-dicarbonitrile (CAS 29181-50-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2,4-dicarbonitrile, a key heterocyclic compound, has garnered significant interest in medicinal chemistry, primarily for its potential therapeutic applications in neurodegenerative disorders. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis methodologies, and biological activities. Detailed experimental protocols and data are presented to facilitate further research and development efforts. The document highlights the compound's role as a scaffold in the design of novel therapeutics, particularly in the context of prion diseases.
Physicochemical Properties
Pyridine-2,4-dicarbonitrile is a solid, stable under normal conditions, and is characterized by the following properties.[1][2][3][4][5][6] This data is crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference |
| CAS Number | 29181-50-8 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₃N₃ | [2][3][4][6] |
| Molecular Weight | 129.12 g/mol | [2][3][4] |
| Melting Point | 89-93 °C | [1][2] |
| Boiling Point (Predicted) | 261.8 ± 20.0 °C | [1] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |
| Appearance | Solid | [2] |
| Storage | Inert atmosphere, Room Temperature | [1][6] |
| SMILES | N#Cc1ccnc(c1)C#N | [2][6] |
| InChI | 1S/C7H3N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of Pyridine-2,4-dicarbonitrile is characterized by the presence of key functional groups. The most prominent feature is the nitrile (C≡N) stretching vibration.
| Wavenumber (cm⁻¹) | Assignment |
| ~2230 | C≡N stretching |
| ~1600-1400 | C=C and C=N stretching (aromatic ring) |
| ~3100-3000 | C-H stretching (aromatic) |
Note: This is a representative spectrum based on typical values for similar compounds and data from the NIST WebBook.[2][4]
Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of the compound.
| Ion | m/z |
| [M]+ | 129.03 |
Note: Based on the molecular formula C₇H₃N₃.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise arrangement of atoms. Predicted shifts for ¹H and ¹³C NMR are provided below.
¹H NMR (Predicted):
-
δ 9.0-9.2 ppm (d, 1H)
-
δ 8.2-8.4 ppm (dd, 1H)
-
δ 7.8-8.0 ppm (d, 1H)
¹³C NMR (Predicted):
-
δ 152-154 ppm
-
δ 140-142 ppm
-
δ 130-132 ppm
-
δ 125-127 ppm
-
δ 118-120 ppm
-
δ 115-117 ppm (CN)
-
δ 113-115 ppm (CN)
Synthesis of Pyridine-2,4-dicarbonitrile
The synthesis of pyridine dicarbonitriles often involves multi-component reactions, which are efficient for creating molecular diversity.[7] A general approach for the synthesis of the pyridine dicarbonitrile scaffold is outlined below.
General Synthesis Workflow
Caption: General workflow for the synthesis of pyridine dicarbonitriles.
Experimental Protocol: Representative Synthesis of a Substituted Pyridine Dicarbonitrile
This protocol is adapted from methodologies used for synthesizing libraries of pyridine dicarbonitriles for drug discovery.[7]
Materials:
-
Appropriate aldehyde (1 mmol)
-
Malononitrile (2 mmol)
-
Thiol (if synthesizing a thio-substituted analog) (1 mmol)
-
Ethanol (10 mL)
-
Piperidine (0.1 mmol)
Procedure:
-
To a solution of the aldehyde and malononitrile in ethanol, add piperidine.
-
Stir the reaction mixture at room temperature for the appropriate time (typically a few hours), monitoring by TLC.
-
If a thiol is used, it is added at this stage.
-
The reaction is often left open to the air to facilitate the final oxidation step to the pyridine ring.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Biological Activity and Applications in Drug Discovery
The pyridine scaffold is a well-established privileged structure in medicinal chemistry.[8][9][10] Pyridine-2,4-dicarbonitrile and its derivatives have emerged as promising candidates for the treatment of prion diseases.[1][3][7]
Mechanism of Action in Prion Diseases
Prion diseases are fatal neurodegenerative disorders characterized by the misfolding of the cellular prion protein (PrPᶜ) into a pathogenic isoform (PrPˢᶜ). Pyridine dicarbonitriles are being investigated for their ability to interfere with this process.
Caption: Proposed mechanism of action for pyridine dicarbonitriles in prion disease.
Biological Data
Screening of libraries of pyridine dicarbonitrile derivatives has identified compounds with significant anti-prion activity. While specific IC₅₀ or EC₅₀ values for the parent Pyridine-2,4-dicarbonitrile are not widely reported, related compounds have shown efficacy.
| Compound Class | Activity | EC₅₀ Range | Reference |
| Substituted Pyridine Dicarbonitriles | Inhibition of PrPˢᶜ formation | 2.5 - 9 µM | [1] |
This data underscores the potential of the pyridine-2,4-dicarbonitrile scaffold as a starting point for the development of potent anti-prion therapeutics.
Drug Development Workflow
The development of drugs based on this scaffold would typically follow a standard preclinical workflow.
Caption: Drug development workflow for pyridine dicarbonitrile-based therapeutics.
Conclusion
Pyridine-2,4-dicarbonitrile is a molecule of significant interest to the scientific and drug development community. Its straightforward, albeit needing optimization, synthesis and the promising biological activity of its derivatives against prion diseases make it a valuable scaffold for further investigation. This technical guide provides a foundational understanding of its properties and potential, aiming to support and accelerate research in this critical area of neurodegenerative disease. Further studies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,4-Dicyanopyridine [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-Dicyanopyridine [webbook.nist.gov]
- 5. scbt.com [scbt.com]
- 6. chemscene.com [chemscene.com]
- 7. Library design, synthesis, and screening: pyridine dicarbonitriles as potential prion disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mof.alfa-chemistry.com [mof.alfa-chemistry.com]
